JNJ-28312141

CSF-1R Kinase Inhibition IC50

CSF-1R inhibitors with inappropriate secondary kinase profiles yield inconsistent in vivo results. JNJ-28312141 provides a validated multi-target signature - potent CSF-1R inhibition (IC50 = 0.69 nM) combined with functional FLT3 blockade (cellular IC50 = 21 nM in MV-4-11). • Reduces F4/80+ tumor-associated macrophages and microvasculature in xenograft models. • Superior suppression of tumor-induced osteoclasts vs. zoledronate in bone metastasis studies. • Drives tumor regression in FLT3-driven AML xenografts. Supplied at ≥98% HPLC purity with full analytical documentation. Global B2B shipping for R&D.

Molecular Formula C26H33ClN6O2
Molecular Weight 497.0 g/mol
CAS No. 885692-52-4
Cat. No. B608210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-28312141
CAS885692-52-4
SynonymsJNJ-28312141;  JNJ28312141;  JNJ 28312141;  JNJ-28312141 HCl;  JNJ-28312141 hydrochloride
Molecular FormulaC26H33ClN6O2
Molecular Weight497.0 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4
InChIInChI=1S/C26H32N6O2.ClH/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25;/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34);1H
InChIKeyMVPKLZHNOLVZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-28312141: Potent CSF-1R/c-KIT/FLT3 Inhibitor


JNJ-28312141 (CAS: 885692-52-4) is a potent, orally active small-molecule inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF-1R, also known as FMS), c-KIT, and FMS-related tyrosine kinase-3 (FLT3) [1]. It exhibits a distinct kinase selectivity profile with an enzymatic IC50 of 0.69 nM for CSF-1R and potent inhibition of several related kinases in the low nanomolar range [2]. This compound is a well-characterized research tool for investigating the role of tumor-associated macrophages and osteoclasts in cancer progression, bone metastases, and hematologic malignancies [1].

CSF-1R/c-KIT/FLT3 pathway inhibition studies
Tumor-associated macrophage and osteoclast biology models
Orally bioavailable for in vivo research models

Why JNJ-28312141 Cannot Be Substituted


CSF-1R inhibitors exhibit highly variable selectivity profiles and potency across related kinases (e.g., FLT3, c-KIT, PDGFR), which critically impacts their functional efficacy in distinct disease models. Simple substitution based on a shared nominal target (CSF-1R) is invalid because compounds like Pexidartinib (PLX3397), BLZ945, and ARRY-382 display vastly different secondary kinase inhibition patterns, leading to divergent effects on tumor-associated macrophages, osteoclasts, and tumor cells themselves [1]. For example, a compound's ability to inhibit FLT3, as JNJ-28312141 does, is essential for activity in AML models, whereas other highly selective CSF-1R inhibitors may lack this crucial secondary pharmacology [2]. The quantitative evidence below demonstrates why JNJ-28312141's specific profile necessitates its selection over seemingly interchangeable alternatives.

Kinase Selectivity Profile
CSF-1R inhibitors with differing secondary kinase inhibition (e.g., Pexidartinib, BLZ945) may produce divergent macrophage and osteoclast responses in disease models.
FLT3/c-KIT Co-inhibition
Highly selective CSF-1R inhibitors (e.g., BLZ945, ARRY-382) lack FLT3 and c-KIT activity, which may limit applicability in FLT3-dependent AML research.
Anti-resorptive Mechanism
Bisphosphonates (e.g., zoledronate) target osteoclasts via a CSF-1R-independent mechanism; outcomes may differ in TAM-driven bone metastasis models.

JNJ-28312141 Comparator Evidence


CSF-1R Potency vs. Pexidartinib

JNJ-28312141 demonstrates superior potency at the primary target CSF-1R compared to the clinically advanced comparator Pexidartinib (PLX3397). In enzymatic assays, JNJ-28312141 inhibits CSF-1R with an IC50 of 0.69 nM [1], which represents a significant enhancement in potency relative to the reported IC50 for Pexidartinib against the same kinase [2].

CSF-1R IC50
Cross-study comparable
JNJ-28312141 0.69 nM
Pexidartinib 20 nM
Reported ~29-fold higher potency; supports CSF-1R target engagement assessment.
Enzymatic assay; cross-study data comparison.
CSF-1R Kinase Inhibition IC50

Kinase Selectivity vs. BLZ945 and ARRY-382

JNJ-28312141 possesses a unique, narrow selectivity profile that includes potent inhibition of c-KIT (IC50 = 5 nM) and FLT3 (IC50 = 30 nM) alongside CSF-1R [1]. This contrasts sharply with highly selective CSF-1R inhibitors such as BLZ945 and ARRY-382, which are designed to minimize off-target activity at these kinases [2]. While the high selectivity of BLZ945 (IC50 = 1 nM for CSF-1R, >1000-fold selective) and ARRY-382 (IC50 = 9 nM) is advantageous for deconvoluting CSF-1R-specific biology, it renders them ineffective in models requiring concurrent FLT3/c-KIT inhibition .

FLT3 Selectivity
Class-level inference
JNJ-28312141 FLT3 IC50 30 nM
BLZ945 / ARRY-382 No significant FLT3 inhibition
Dual CSF-1R/FLT3 profile may support AML model research; selective inhibitors may not provide FLT3-driven activity.
Class-level inference based on inhibitor design.
Kinase Selectivity FLT3 c-KIT Polypharmacology

Osteoclast Reduction vs. Zoledronate In Vivo

In a direct comparison using the MRMT-1 rat mammary carcinoma bone metastasis model, JNJ-28312141 significantly reduced the number of tumor-associated osteoclasts compared to zoledronate, a clinical standard-of-care bisphosphonate [1]. This demonstrates a unique advantage for targeting CSF-1R-dependent osteoclastogenesis over standard anti-resorptive therapy.

Osteoclast Reduction
Direct head-to-head
JNJ-28312141 (20 mg/kg) 3.7 ± 0.7 TRAP+ cells/field
Zoledronate 21.0 ± 3.2 TRAP+ cells/field
Reported significantly lower osteoclast counts in bone metastasis model vs. zoledronate.
MRMT-1 rat model; P<0.05 vs. comparator.
Bone Metastasis Osteoclast In Vivo Efficacy

FLT3-ITD Cellular Potency

JNJ-28312141 potently inhibits the proliferation of MV-4-11 cells, a human AML cell line harboring the FLT3-ITD mutation, with an IC50 of 21 nM [1]. This functional potency in a disease-relevant cellular model confirms that its biochemical inhibition of FLT3 translates to anti-proliferative activity. While cross-study comparison with FLT3-specific inhibitors like Quizartinib (IC50 ~1 nM) shows JNJ-28312141 is less potent at FLT3, its unique value lies in combining this activity with potent CSF-1R inhibition [2].

MV-4-11 Cell IC50
Cross-study comparable
JNJ-28312141 21 nM
Quizartinib (FLT3-specific) ~1 nM
Moderate FLT3 activity; compound’s primary utility is combined CSF-1R/FLT3 targeting.
72h proliferation assay; cross-study reference.
FLT3-ITD AML MV-4-11 Cellular IC50

In Vivo CSF-1R Target Engagement

Treatment with JNJ-28312141 in an H460 lung adenocarcinoma xenograft model resulted in a dose-dependent increase in plasma CSF-1 ligand levels, a well-established biomarker of effective CSF-1R inhibition [1]. This pharmacodynamic readout provides direct evidence of target engagement and functional pathway modulation in vivo, confirming that the compound achieves its intended biological effect at the organismal level.

In Vivo PD
Supporting evidence
Dose-dependent increase in plasma CSF-1 levels confirms CSF-1R pathway modulation in vivo.
Supports target engagement validation for in vivo studies.
H460 xenograft model; PD biomarker readout.
Pharmacodynamics Biomarker CSF-1 In Vivo

Efficacy in Inflammatory Arthritis Models

JNJ-28312141 was advanced to clinical candidate status based on its significant anti-inflammatory activity in multiple preclinical models of arthritis [1]. Specifically, it demonstrated efficacy in the type II collagen-induced arthritis model in mice, as well as rat adjuvant and streptococcal cell wall-induced models of arthritis [2]. These results were pivotal in selecting JNJ-28312141 over earlier lead compounds in the same chemical series.

Arthritis Models
Supporting evidence
Reported reduction of clinical arthritis scores in collagen-induced and other rodent arthritis models.
Supports CSF-1R pathway investigation in inflammatory conditions.
Data from preclinical candidate selection; specific numerical results not detailed.
Inflammation Arthritis Collagen-Induced Arthritis Autoimmune Disease

JNJ-28312141 Application Scenarios


Tumor-Associated Macrophage (TAM) Biology & Angiogenesis

Based on evidence of in vivo CSF-1R pathway engagement and reduction of F4/80+ TAMs and microvasculature in xenograft models, JNJ-28312141 is the ideal tool for dissecting the role of macrophages in promoting tumor angiogenesis and growth [1]. Its potent CSF-1R inhibition (IC50 = 0.69 nM) ensures robust target coverage [2].

Bone Metastasis and Osteoclast-Driven Lesions

Supported by direct head-to-head evidence showing superior reduction of tumor-associated osteoclasts versus zoledronate, JNJ-28312141 is the preferred agent for preclinical studies focused on cancer-induced bone disease and osteoclast differentiation [1]. It provides a validated method for CSF-1R-dependent inhibition of bone resorption in metastatic settings [2].

FLT3-ITD+ AML Microenvironment Interactions

The compound's dual inhibition of CSF-1R (IC50 = 0.69 nM) and FLT3 (cellular IC50 = 21 nM in MV-4-11 cells) makes it uniquely suited for AML research where both tumor cell-intrinsic FLT3 signaling and tumor-extrinsic CSF-1R-dependent macrophage support are of interest [1]. Its ability to cause tumor regression in a FLT3-dependent AML xenograft model confirms functional activity [2].

CSF-1R Pathways in Inflammatory and Autoimmune Diseases

Based on its preclinical efficacy in collagen-induced arthritis and other inflammatory arthritis models, JNJ-28312141 serves as a powerful pharmacological tool for investigating the role of CSF-1R signaling in chronic inflammatory conditions and for validating new therapeutic hypotheses in autoimmunity [1]. Its selection as an anti-inflammatory clinical candidate underscores the robustness of this application [2].

Application
Selection Property
Validation Focus
TAM & Tumor Angiogenesis Studies
CSF-1R pathway modulation and angiogenic factor profiling
TAM depletion and microvasculature endpoints in xenograft models
Bone Metastasis & Osteoclast Research
CSF-1R-mediated osteoclast inhibition
Osteoclast count and bone resorption markers in metastasis models
FLT3-ITD+ AML Microenvironment Research
Dual CSF-1R/FLT3 target modulation
Tumor regression and TAM reprogramming in FLT3-dependent AML models
Inflammatory Arthritis Pathway Studies
CSF-1R-dependent inflammatory response
Arthritis score and joint histopathology in rodent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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